molecular formula C7H6F2N4 B11728229 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B11728229
M. Wt: 184.15 g/mol
InChI Key: MRFRAWHIVSRPPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in different acidic conditions to control regioselectivity. For instance, using acetic acid predominantly forms 7-difluoromethyl derivatives, while trifluoroacetic acid favors the formation of 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of various biological pathways . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the difluoromethyl group.

    5-Trifluoromethylpyrazolo[1,5-a]pyrimidine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The difluoromethyl group enhances its lipophilicity, binding affinity, and metabolic stability compared to its analogs .

Properties

Molecular Formula

C7H6F2N4

Molecular Weight

184.15 g/mol

IUPAC Name

5-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H6F2N4/c8-7(9)4-1-2-13-6(11-4)3-5(10)12-13/h1-3,7H,(H2,10,12)

InChI Key

MRFRAWHIVSRPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)N)N=C1C(F)F

Origin of Product

United States

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